molecular formula C18H17ClN6 B12223027 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12223027
M. Wt: 352.8 g/mol
InChI Key: NGFCTKFJFHYKDQ-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as FeCl3 or dicationic molten salts to facilitate the cyclization process .

Chemical Reactions Analysis

7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar compounds to 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClN6

Molecular Weight

352.8 g/mol

IUPAC Name

10-(2-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H17ClN6/c19-14-8-4-5-9-15(14)25-17-13(10-21-25)18-23-22-16(24(18)11-20-17)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2

InChI Key

NGFCTKFJFHYKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl

Origin of Product

United States

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